molecular formula C8H5N3 B021080 Imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 106850-34-4

Imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B021080
CAS No.: 106850-34-4
M. Wt: 143.15 g/mol
InChI Key: LRJOKNYELSECDZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a nitrile group at the 6-position. This compound is of significant interest due to its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-6-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry

Mode of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This suggests that the reaction environment can play a significant role in the synthesis and possibly the action of these compounds.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carbonitrile plays a crucial role in biochemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

This compound exhibits significant effects on various types of cells. For instance, certain derivatives of imidazo[1,2-a]pyridine have shown strong cytotoxic impact against certain cell lines . Moreover, some compounds have been found to inhibit cell proliferation and prevent cell regeneration and metastatic transition .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to be involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

It has been observed that certain derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving a mouse model, it was found that certain dosages of a derivative of imidazo[1,2-a]pyridine resulted in a significant reduction of bacterial load .

Transport and Distribution

It is known that certain derivatives of imidazo[1,2-a]pyridine are utilized in the development of covalent inhibitors .

Subcellular Localization

It is known that certain derivatives of imidazo[1,2-a]pyridine are utilized in the development of covalent inhibitors , which suggests that they may be targeted to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-carbonitrile typically involves multicomponent reactions. One efficient method is a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and clean reaction profiles .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-6-carbohydrazide
  • Pyrido[1,2-a]pyrimidine-7-carbohydrazide
  • Imidazo[1,2-a]pyridine-3-carboxamide

Comparison: Imidazo[1,2-a]pyridine-6-carbonitrile is unique due to its nitrile group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide have different functional groups that influence their pharmacological profiles and synthetic applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOKNYELSECDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377462
Record name imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106850-34-4
Record name imidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.6 g of 6-carbamoylimidazo[1,2-a]pyridine and 30 ml of phosphorus oxychloride is heated under reflux for 16 hours. The excess phosphorus oxychloride is removed under reduced pressure and the residue is poured onto ice. The mixture is neutralized with sodium carbonate and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is then evaporated off under reduced pressure to give 2.0 g of the above-identified compound as colorless crystals.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Imidazo[1,2-a]pyridine-6-carbonitrile derivatives influence their activity against protozoa like T. b. rhodesiense and P. falciparum?

A1: Research indicates that incorporating specific structural modifications to the this compound scaffold significantly impacts its antiprotozoal activity. For instance, replacing the nitrile group with an amidine group and introducing a 5-(4-amidinophenyl)-furan-2-yl substituent at the 2-position of the imidazo[1,2-a]pyridine ring resulted in compounds with potent activity against both T. b. rhodesiense and P. falciparum []. This suggests that these modifications enhance binding to the target, likely DNA, and disrupt crucial cellular processes in the parasites.

Q2: What evidence suggests that these this compound derivatives target DNA in parasites?

A2: The study demonstrated that the synthesized diamidine derivatives exhibited strong DNA binding affinity, as indicated by high ΔTm values []. ΔTm represents the change in melting temperature of DNA upon binding to a ligand. A high ΔTm value indicates strong binding between the compound and DNA. This finding suggests that the antiprotozoal activity of these compounds could stem from their ability to intercalate into parasitic DNA, interfering with DNA replication and transcription, ultimately leading to parasite death.

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